3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
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Overview
Description
3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a trichlorophenoxy methyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the Trichlorophenoxy Methyl Group: The trichlorophenoxy methyl group can be attached via a nucleophilic substitution reaction, where a trichlorophenoxy methyl halide reacts with the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods may vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application and context. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1,2-oxazole: Lacks the trichlorophenoxy methyl group, which may result in different chemical and biological properties.
5-[(2,4,5-Trichlorophenoxy)methyl]-1,2-oxazole: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
Uniqueness
3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is unique due to the presence of both the methoxyphenyl and trichlorophenoxy methyl groups
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO3/c1-22-11-4-2-10(3-5-11)16-6-12(24-21-16)9-23-17-8-14(19)13(18)7-15(17)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSIFTWYOKTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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